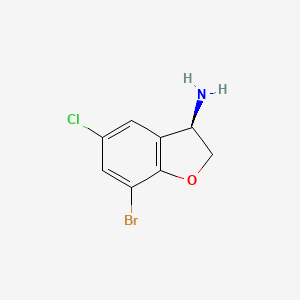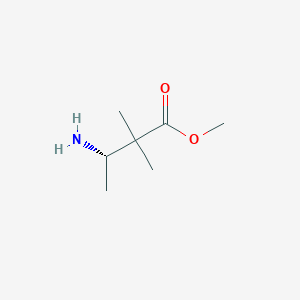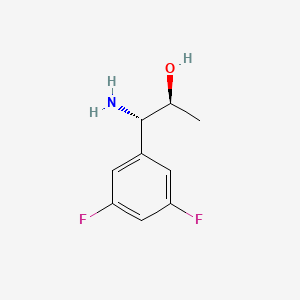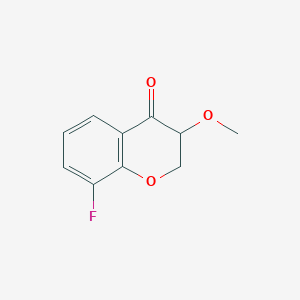
CY5-SE/Dipea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CY5-SE/Dipea, also known as Cyanine5.5 NHS ester with N,N-diisopropylethylamine, is a cyanine dye. Cyanine dyes are characterized by their long wavelengths, adjustable absorption and emission properties, high extinction coefficients, good water solubility, and relatively simple synthesis. These dyes are commonly used for labeling proteins, antibodies, and small molecular compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CY5-SE/Dipea is synthesized by linking two nitrogen atoms with an odd number of methyl units. The synthesis involves the preparation of a 10 mM stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO). The dye is then mixed with the target protein or antibody solution at a pH of 8.5±0.5. The reaction is carried out at room temperature for 60 minutes with gentle shaking .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The dye is produced in bulk quantities and stored under light-protected conditions to maintain its stability and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
CY5-SE/Dipea primarily undergoes substitution reactions, where it labels amino groups in peptides, proteins, and oligonucleotides. It can also act as a sulfur activator, promoting the reaction of 2-nitrochalcones with elemental sulfur .
Common Reagents and Conditions
Reagents: Anhydrous DMSO, sodium bicarbonate (for pH adjustment), phosphate-buffered saline (PBS)
Conditions: Room temperature, light-protected environment, gentle shaking
Major Products
The major products formed from these reactions are labeled proteins, antibodies, and small molecular compounds. These labeled products are used for various scientific research applications .
Aplicaciones Científicas De Investigación
CY5-SE/Dipea is widely used in scientific research due to its excellent labeling properties. Some of its applications include:
Chemistry: Used as a fluorescent dye for labeling small molecules and studying their interactions.
Biology: Utilized for labeling proteins and antibodies to study cellular processes and protein-protein interactions.
Medicine: Employed in biomedical imaging, particularly for tumor imaging and tracking drug metabolism.
Industry: Used in the development of diagnostic assays and imaging agents .
Mecanismo De Acción
The mechanism of action of CY5-SE/Dipea involves the formation of a covalent bond between the dye and the amino groups of the target molecules. This labeling process enhances the fluorescence properties of the target molecules, allowing for their detection and analysis. The dye’s long wavelength and high extinction coefficient make it particularly suitable for imaging applications .
Comparación Con Compuestos Similares
Similar Compounds
- Cyanine5 NHS ester
- Cyanine7 NHS ester
- Fluorescein isothiocyanate (FITC)
- Rhodamine B isothiocyanate
Uniqueness
CY5-SE/Dipea stands out due to its long wavelength, adjustable absorption and emission properties, and high extinction coefficient. These characteristics make it highly effective for labeling and imaging applications, particularly in biomedical research .
Propiedades
Fórmula molecular |
C45H62N4O10S2 |
|---|---|
Peso molecular |
883.1 g/mol |
Nombre IUPAC |
1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C37H43N3O10S2.C8H19N/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42;1-6-9(7(2)3)8(4)5/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49);7-8H,6H2,1-5H3 |
Clave InChI |
AWAMARUTRNBVTA-UHFFFAOYSA-N |
SMILES isomérico |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(C(C)C)C(C)C |
SMILES canónico |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-N-(2-nitrophenyl)-1-{N'-[(3E)-6,6,6-trifluoro-5-oxohexan-3-ylidene]hydrazinecarbonyl}methanecarbohydrazonoylcyanide](/img/structure/B13052920.png)





![2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13052970.png)
![Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B13052973.png)
![2-(6-Oxo-7-oxa-5-azaspiro[3.4]octan-5-YL)acetic acid](/img/structure/B13052975.png)

